molecular formula C21H18N2O2S B2490217 [3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone CAS No. 868155-48-0

[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone

Cat. No. B2490217
CAS RN: 868155-48-0
M. Wt: 362.45
InChI Key: BFOMBLPFIDOMPL-UHFFFAOYSA-N
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Description

Pyrazole derivatives, including those with thiophen-2-ylmethanone groups, are significant due to their potential biological activities and applications in creating functional materials. The synthesis of such compounds often involves multicomponent reactions, offering a diversity of structures from relatively simple precursors.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with 1,3-diketones, α,β-unsaturated carbonyl compounds, or their equivalents. A study by Rodinovskaya et al. (2003) outlines a method for preparing substituted 3-hydroxypyrazoles, which could be analogous to the synthesis of your compound (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray crystallography, offering insights into their conformation, bonding, and interactions. For example, crystal structure analysis has been used to determine the structure of related compounds, showcasing the typical planar nature of the pyrazole core and its substituents (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).

Future Directions

The compound could potentially be of interest in the field of medicinal chemistry, given the known biological activities of pyrazoles . Further studies would be needed to determine its exact biological activity and potential uses.

properties

IUPAC Name

[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-8-10-15(11-9-14)17-13-18(16-5-2-3-6-19(16)24)23(22-17)21(25)20-7-4-12-26-20/h2-12,18,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOMBLPFIDOMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone

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